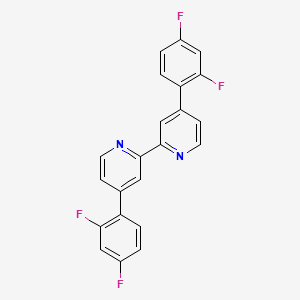

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine

Description

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine is a bipyridine derivative featuring two 2,4-difluorophenyl substituents at the 4,4' positions of the bipyridine backbone. The electron-withdrawing fluorine atoms and aromatic bipyridine structure make this compound valuable in coordination chemistry, particularly in designing ligands for luminescent complexes and dye-sensitized solar cells (DSSCs) . Its synthesis is noted for being more accessible compared to other π-conjugated bipyridines, as highlighted in recent literature .

Properties

Molecular Formula |

C22H12F4N2 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)-2-[4-(2,4-difluorophenyl)pyridin-2-yl]pyridine |

InChI |

InChI=1S/C22H12F4N2/c23-15-1-3-17(19(25)11-15)13-5-7-27-21(9-13)22-10-14(6-8-28-22)18-4-2-16(24)12-20(18)26/h1-12H |

InChI Key |

ZEZQRSCVWYPDNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine typically involves the coupling of 2,4-difluorophenylboronic acid with 4,4’-dibromo-2,2’-bipyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This compound primarily functions as a bidentate ligand, coordinating to metal centers via its two nitrogen atoms. Its electron-withdrawing difluorophenyl groups enhance ligand stability and modulate metal-ligand charge transfer properties.

Key Reactions:

-

Iridium(III) Complex Formation : The compound coordinates with Ir(III) to form heteroleptic complexes such as [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (where bpy = 4,4'-bis(2,4-difluorophenyl)-2,2'-bipyridine). These complexes exhibit strong absorption in the visible spectrum (λₘₐₓ ≈ 380 nm) and are used in organic light-emitting diodes (OLEDs) .

-

Nickel Catalysis : In photoredox systems, analogous bipyridine ligands facilitate Ni(I)/Ni(III) redox cycles via single-electron transfer (SET) mechanisms. The fluorinated aryl groups stabilize high-spin Ni(II) intermediates, enabling cross-coupling reactions (e.g., C–S, C–N bond formation) .

Table 1: Representative Metal Complexes

| Complex | Metal Center | Application | Key Property | Source |

|---|---|---|---|---|

| [Ir(bpy)(dfppy)₂]PF₆ | Ir(III) | OLED emitters | λₑₘ = 470–520 nm (blue emission) | |

| Ni(bpy)Cl₂ | Ni(II) | Photoredox catalysis | E₁/₂(Ni²⁺/Ni⁺) = −1.2 V vs SCE |

Photoredox Catalytic Mechanisms

The ligand participates in dual catalytic cycles involving energy transfer (EnT) and oxidative quenching:

-

Oxidative Quenching : Excited-state Ir(III) complexes transfer electrons to Ni(II) precursors, generating Ni(I) species that undergo oxidative addition with aryl halides .

-

Energy Transfer : The ligand’s extended π-conjugation allows triplet-triplet energy transfer (TTET) to substrates, enabling C–H functionalization under visible light .

Key Findings:

-

Quantum yields for Ir(III) complexes reach up to 0.9% in imaging applications .

-

Fluorine substituents lower the HOMO energy by ~0.3 eV, enhancing oxidative stability in dye-sensitized solar cells (DSSCs) .

Synthetic Modifications

The ligand undergoes selective functionalization at its aryl rings:

Table 2: Common Reactions

Stability and Reactivity Trends

Scientific Research Applications

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is used in a wide range of scientific research applications, including:

Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: In the study of biological systems and as a probe for fluorescence-based assays.

Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The bipyridine units act as chelating agents, binding to metal ions through nitrogen atoms, while the difluorophenyl groups provide additional stability and electronic properties to the complexes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The substituents on bipyridine derivatives significantly influence their electronic behavior, steric hindrance, and applications. Below is a comparative analysis of key compounds:

4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine

- Substituents : 4-fluorophenyl groups at 4,4' positions; 6,6'-dimethyl groups.

- Key Properties :

- Contrast with Target Compound : The absence of 2,4-difluorophenyl substituents reduces overall electron withdrawal, and steric effects from methyl groups may limit conjugation compared to the target compound.

4,4′-Bis(trifluoromethyl)-2,2′-bipyridine

- Substituents : Trifluoromethyl (-CF₃) groups at 4,4' positions.

- Key Properties :

- Contrast with Target Compound : While both compounds are electron-deficient, the trifluoromethyl groups in this derivative offer greater inductive effects but lack the aromatic π-conjugation provided by fluorophenyl substituents.

4,4'-Bis(bromomethyl)-2,2'-bipyridine

- Substituents : Bromomethyl (-CH₂Br) groups at 4,4' positions.

- Key Properties :

- Contrast with Target Compound : The bromomethyl derivative is more versatile in synthetic modifications but lacks the inherent electronic effects of fluorine substituents.

4,4'-Dimethyl-2,2'-bipyridine

- Substituents : Methyl (-CH₃) groups at 4,4' positions.

- Key Properties :

- Contrast with Target Compound : The absence of fluorine limits its utility in applications requiring electron-deficient ligands.

Luminescent Complexes

- 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine : Fluorine substitution at the para position shifts emission spectra to lower energies, while methyl groups stabilize the complex geometry .

- Target Compound : The 2,4-difluorophenyl groups likely amplify this effect due to increased electron withdrawal, though experimental data specific to this compound are pending.

Biological Activity

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of two 2,4-difluorophenyl groups attached to a bipyridine core. Its molecular formula is C18H12F4N2, and it possesses unique electronic properties due to the fluorine substituents.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antifungal Activity : Studies have shown that compounds with similar structures can exhibit significant antifungal properties. The presence of electronegative fluorine atoms enhances the lipophilicity and membrane permeability of these compounds, contributing to their antifungal efficacy. For example, derivatives with fluorine substituents demonstrated improved activity against various Candida strains .

- Anticancer Potential : Similar bipyridine derivatives have been investigated for their anticancer properties. Compounds in this class have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for some derivatives were reported as low as 0.32 μM against COLO205 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

- Electronegativity Effects : The introduction of fluorine atoms at specific positions on the phenyl rings has been correlated with enhanced biological activity. The electronegativity of fluorine increases electron density on the aromatic rings, which may facilitate interactions with biological targets .

- Lipophilicity : Increased lipophilicity due to fluorination can improve the ability of compounds to cross cellular membranes and reach intracellular targets .

Case Studies

- Antifungal Activity Against Candida Strains :

-

Anticancer Efficacy :

- In vitro studies on bipyridine derivatives showed significant inhibition of cell growth in COLO205 and H460 cell lines. The most active compounds had IC50 values below 1 μM. Molecular docking studies suggested that these compounds bind effectively to tubulin receptors, disrupting microtubule dynamics essential for cancer cell proliferation .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine?

- Methodology : A plausible route involves halogenation of 4,4'-dimethyl-2,2'-bipyridine (CAS 1134-35-6) using phosphorus tribromide (PBr₃) in chloroform under inert atmosphere at -3°C to 60°C for bromination, followed by Suzuki-Miyaura coupling with 2,4-difluorophenylboronic acid . For fluorination, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may be employed. Purification typically involves column chromatography and recrystallization.

Q. How is the structural integrity of this compound confirmed?

- Methodology :

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects (e.g., para-fluorine substituents cause distinct splitting patterns in aromatic regions).

- X-ray crystallography : Single-crystal studies reveal dihedral angles between bipyridine and fluorophenyl groups, confirming steric and electronic effects .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and isotopic patterns.

Q. What are the primary applications of this compound in coordination chemistry?

- Methodology : The compound acts as a chelating ligand for transition metals (e.g., Ir, Ru) in photoelectrochemical devices. For example, in iridium(III) complexes (e.g., [Ir(difluorophenyl-bpy)₂]PF₆), it enhances charge-transfer properties for OLEDs or light-harvesting systems . Stability studies under varying pH and solvent polarities are critical for optimizing catalytic or photophysical performance .

Advanced Research Questions

Q. How do the electron-withdrawing fluorophenyl groups influence the redox behavior of metal complexes?

- Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal shifts in metal-centered redox potentials. For example, fluorinated ligands lower the LUMO energy of Ru(II) polypyridyl complexes, improving electron injection efficiency in dye-sensitized solar cells (DSSCs) . DFT calculations correlate substituent effects with experimental electrochemical gaps .

Q. What strategies mitigate steric hindrance in this compound during catalytic reactions?

- Methodology :

- Solvent effects : Use low-viscosity solvents (e.g., acetonitrile) to enhance ligand mobility.

- Metal selection : Smaller metal ions (e.g., Fe²⁺ vs. Ru²⁺) reduce steric clashes.

- Substituent modification : Introducing methyl groups at non-coordinating positions (e.g., 6,6'-positions) balances steric and electronic demands .

Q. How can photophysical properties (e.g., luminescence quantum yield) be optimized for this ligand?

- Methodology :

- Ligand design : Co-functionalization with electron-donating groups (e.g., -OMe) counterbalances fluorine’s electron-withdrawing effects, enhancing excited-state lifetimes .

- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states, improving quantum yields .

- Temperature-dependent studies : Cryogenic spectroscopy (77 K) reduces non-radiative decay, isolating intrinsic luminescence behavior .

Q. What are the stability challenges of this compound under oxidative conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.